氧化铬铁

描述

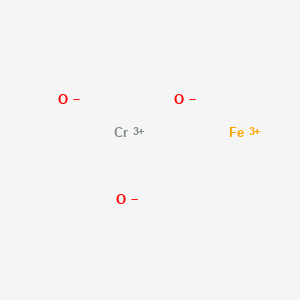

Chromium Iron Oxide, also known as Chromite, is a crystalline mineral primarily composed of iron (II) oxide and chromium (III) oxide compounds . It can be represented by the chemical formula of FeCr2O4 . It is an oxide mineral belonging to the spinel group . The element magnesium can substitute for iron in variable amounts as it forms a solid solution with magnesiochromite (MgCr2O4) . Chromium Iron Oxide is recognized by its distinct green color .

Synthesis Analysis

Chromium Iron Oxide can be synthesized through various methods. One such method involves thermal treatment, combustion, in situ polymerization, and green synthesis processes . Another method involves the use of nanotechnology and photo-catalytic reduction .Molecular Structure Analysis

Chromium Iron Oxide adopts the corundum structure, consisting of a hexagonal close packed array of oxide anions with of the octahedral holes occupied by chromium . The chemical composition of chromite can be represented as FeCr2O4, with the iron in the +2 oxidation state and the chromium in the +3 oxidation state .Chemical Reactions Analysis

Chromium Iron Oxide undergoes various chemical reactions. For instance, it can be reduced by coal and coke to form the iron-chromium alloy . Another reaction involves the conversion of chromite to chromia via Na2Cr2O7, which is reduced with sulfur at high temperatures .Physical And Chemical Properties Analysis

Chromium Iron Oxide has a high melting point of about 2435°C and a boiling point of approximately 4000°C . The compound is insoluble in water, but it can react with acids to form soluble chromium salts .科学研究应用

1. 吸附和过滤去除污染物

氧化铬铁因其从废物中去除放射性锶和铯等污染物的功效而受到研究。Benjamin (1999) 的研究探讨了锶在氧化铁涂层砂上的吸附以及使用六氰合铁酸盐去除铯。这项研究对环境管理具有重要意义,特别是对放射性废物处理 (Benjamin, 1999)。

2. 在太阳能集热器中的应用

Dutra 等人 (2022) 研究了氧化铬和氧化铁与氧化铝相结合在太阳能集热器的选择性表面的应用。这项研究对于提高太阳能系统效率和促进可再生能源解决方案至关重要 (Dutra et al., 2022)。

3. 耐热材料的开发

Komarov 等人 (2020) 专注于生产含铁金属间化合物,包括与铬的合金,用于需要耐热和耐腐蚀材料的行业。这项研究对机械工程、冶金学和电气工程有影响 (Komarov et al., 2020)。

4. 水处理吸附研究

Sultana 等人 (2019) 关于使用氧化铁从水中去除铬酸盐的研究突出了氧化铬铁在水净化过程中的潜力,解决了饮用水中重金属污染问题。这项研究对公共卫生和环境安全具有重要意义 (Sultana et al., 2019)。

5. 纳米颗粒制造

Naseri 等人 (2015) 的研究涉及制造具有各种应用的氧化铬铁纳米颗粒,包括磁场和电子场。这项工作对于纳米技术和材料科学的进步至关重要 (Naseri et al., 2015)。

6. 环境修复

Wielinga 等人 (2001) 研究了还原细菌对铬酸盐的还原,这对于环境修复具有重要意义,特别是在减少厌氧土壤和水中铬的毒性方面 (Wielinga et al., 2001)。

7. 受污染环境的生物修复

Xia 等人 (2019) 对铬污染土壤和废水的生物修复技术进行了批判性审查。这项研究强调了氧化铬铁在环境生物修复工作中的作用,提供了低成本和高效的解决方案 (Xia et al., 2019)。

8. 吸附过程中的动力学研究

Gusain 等人 (2016) 使用纳米结晶氧化铁对铬吸附进行了动力学和等温线研究。这项研究对于了解吸附过程中涉及的机制和改进水处理技术至关重要 (Gusain et al., 2016)。

作用机制

安全和危害

未来方向

There are ongoing research efforts to improve the efficiency of Chromium Iron Oxide in various applications. For instance, there is research into the use of nanotechnology and photo-catalytic reduction for the removal of hexavalent chromium from water . Another area of research is the use of Chromium Iron Oxide in the production of iron through molten oxide electrolysis .

属性

IUPAC Name |

chromium(3+);iron(3+);oxygen(2-) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Fe.3O/q2*+3;3*-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQBUZNAOJCRSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Cr+3].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrFeO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Chromium iron oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

12068-77-8, 12737-27-8, 68187-09-7 | |

| Record name | Chromium iron oxide (Cr2FeO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium iron oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium iron oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium iron oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichromium iron tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron chromite brown spinel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide](/img/structure/B3365178.png)